

Spectroscopic Profile of (Oxiran-2-yl)methyl decanoate: A Technical Guide

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Compound of Interest

Compound Name: (Oxiran-2-yl)methyl decanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **(Oxiran-2-yl)methyl decanoate**, also known as glycidyl decanoate. Due to the limited availability of direct experimental spectra for this specific compound, this guide combines experimental data from the structurally similar methyl decanoate with characteristic spectroscopic features of the oxiran-2-ylmethyl (glycidyl) moiety derived from analogous compounds. This approach offers a comprehensive and predictive spectroscopic profile to aid in the identification, characterization, and analysis of **(Oxiran-2-yl)methyl decanoate** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **(Oxiran-2-yl)methyl decanoate**. The following tables summarize the predicted proton (^1H) and carbon- 13 (^{13}C) NMR chemical shifts. The data for the decanoate portion is based on experimental values for methyl decanoate, while the data for the oxiran-2-ylmethyl group is based on characteristic values for similar glycidyl esters.

^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **(Oxiran-2-yl)methyl decanoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.35	dd	1H	O-CHH-CH(O)CH ₂
~3.90	dd	1H	O-CHH-CH(O)CH ₂
~3.15	m	1H	O-CH ₂ -CH(O)CH ₂
~2.80	dd	1H	O-CH ₂ -CH(O)CHH
~2.60	dd	1H	O-CH ₂ -CH(O)CHH
2.31	t	2H	CH ₂ -COO
1.62	p	2H	CH ₂ -CH ₂ -COO
1.27	m	12H	-(CH ₂) ₆ -
0.88	t	3H	CH ₃

Note: Spectra are typically recorded in CDCl₃. Chemical shifts for the oxiran-2-ylmethyl protons are estimations based on related glycidyl esters.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **(Oxiran-2-yl)methyl decanoate**

Chemical Shift (ppm)	Assignment
~173.3	C=O
~65.0	O-CH ₂ -CH(O)CH ₂
~50.0	O-CH ₂ -CH(O)CH ₂
~44.5	O-CH ₂ -CH(O)CH ₂
34.1	CH ₂ -COO
31.9	CH ₂ -(CH ₂) ₇ -CH ₃
29.4	-(CH ₂) _x -
29.3	-(CH ₂) _x -
29.2	-(CH ₂) _x -
29.1	-(CH ₂) _x -
25.0	CH ₂ -CH ₂ -COO
22.7	CH ₂ -CH ₃
14.1	CH ₃

Note: Spectra are typically recorded in CDCl₃. Chemical shifts for the oxiran-2-ylmethyl carbons are estimations based on related glycidyl esters.

Infrared (IR) Spectroscopy

The IR spectrum of **(Oxiran-2-yl)methyl decanoate** is expected to show characteristic absorption bands for the ester and epoxide functional groups.

Table 3: Predicted IR Absorption Bands for **(Oxiran-2-yl)methyl decanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1250, 1160	Strong	C-O stretch (ester)
~915, ~840	Medium	C-O stretch (epoxide ring, asymmetric and symmetric)

Mass Spectrometry (MS)

The mass spectrum of **(Oxiran-2-yl)methyl decanoate**, typically obtained via electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for **(Oxiran-2-yl)methyl decanoate**

m/z	Interpretation
228	[M] ⁺ (Molecular Ion)
171	[M - C ₃ H ₅ O] ⁺ (Loss of glycidyl group)
155	[CH ₃ (CH ₂) ₈ CO] ⁺ (Acylium ion)
57	[C ₃ H ₅ O] ⁺ (Glycidyl cation)
43	[C ₃ H ₇] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(Oxiran-2-yl)methyl decanoate** is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. ¹H NMR data is reported as chemical shift in ppm downfield from TMS, with multiplicity (s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet), and integration. ¹³C NMR data is reported as chemical shift in ppm downfield from TMS.

Infrared (IR) Spectroscopy

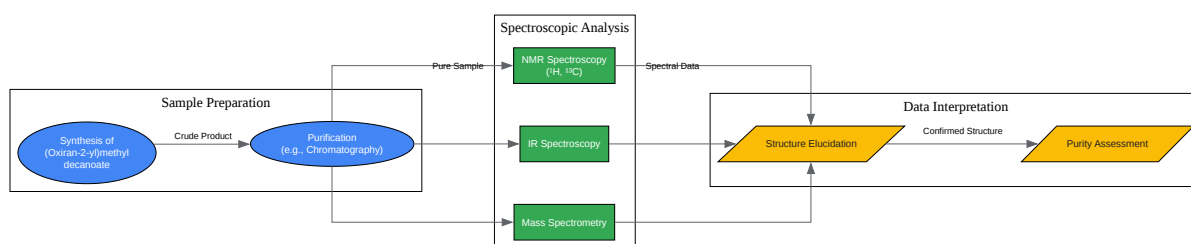
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The spectrum is recorded over the range of 4000-600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, diluted in an appropriate solvent like dichloromethane or ethyl acetate, is injected into the GC. The mass spectrometer is set to scan over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(Oxiran-2-yl)methyl decanoate**.



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General workflow for the spectroscopic analysis of **(Oxiran-2-yl)methyl decanoate**.

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